molecular formula C9H9NO3 B3026468 Hippuric Acid-13C6 CAS No. 1163160-18-6

Hippuric Acid-13C6

Cat. No.: B3026468
CAS No.: 1163160-18-6
M. Wt: 185.13 g/mol
InChI Key: QIAFMBKCNZACKA-QJBUZINDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hippuric acid-13C6 is a synthetic derivative of the naturally occurring metabolite hippuric acid, which is a product of the metabolism of amino acids. It is a monocarboxylic acid that is composed of a benzene ring with a carboxylic acid group attached to it. It is a stable, water-soluble compound that is used in many scientific applications.

Scientific Research Applications

Liver Reserve Evaluation

Hippuric acid-13C6, when labeled with carbon-13 (13C), has been utilized in evaluating liver reserve. The test involves analyzing urine samples collected after the ingestion of 13C-labeled benzoic acid. The amount of 13C-labeled hippuric acid excreted can be a useful index of liver reserve. This approach, which uses 13C nuclear magnetic resonance spectroscopy, is simpler and more convenient compared to conventional procedures as it doesn't require chromatographic separation (Akira & Hashimoto, 2001).

Pharmacokinetic Research

This compound is applied in pharmacokinetic research to trace the biotransformation of substances like benzoic acid to hippuric acid in organisms. This application involves using 13C-labeling and nuclear magnetic resonance (NMR) spectroscopy, allowing for a simpler and more efficient analysis without needing separation processes such as extraction and chromatography (Akira et al., 1993).

Clinical Chemistry

In clinical chemistry, 13C label-nuclear magnetic resonance (NMR) tracer techniques are used to evaluate metabolic rates, such as the conversion of benzoic acid to hippuric acid. This method is significant for determining metabolic activities in clinical settings (Baba, Akira, & Sakuma, 1990).

Glycemic Control and β-cell Function

A study found that fasting serum hippuric acid increased after consumption of anthocyanin-rich bilberries, and this increase was associated with better glycemic control and β-cell function. This suggests that this compound could be important in studies related to diabetes and metabolic syndrome (de Mello et al., 2017).

Serum Assay Applications

This compound is used in serum assays to determine the activity of enzymes like angiotensin-converting enzyme. It involves measuring the hippuric acid end product by liquid chromatography after reaction with specific substrates (Neels et al., 1982).

Aging and Geriatric Syndromes

Hippuric acid has been discussed as a potential biomarker for aging and age-related diseases. Its levels rise significantly during aging, and its excretion drops in conditions related to aging, indicating its potential use in studying frailty and geriatric syndromes (De Simone et al., 2021).

Antiplatelet Activation Potential

Research indicates that hippuric acid, a metabolite of plant cyclic polyols, phenolic acids, and polyphenols, may reduce platelet activation-related thrombogenesis, suggesting its potential in preventing vascular disorders (Santhakumar, Stanley, & Singh, 2015).

Mechanism of Action

Target of Action

Hippuric Acid-13C6 is primarily used in the study of the metabolism and excretion of an oral taxane analog BMS-275183 in rats and dogs . .

Mode of Action

Hippuric acid, the non-isotopic form of the compound, is known to be readily hydrolyzed by hot caustic alkalis to benzoic acid and glycine . Its ethyl ester reacts with hydrazine to form hippuryl hydrazine . .

Biochemical Pathways

Hippuric acid, the non-isotopic form of the compound, is a metabolite resulting from the hepatic glycine conjugation of benzoic acid or from the gut bacterial metabolism of phenylalanine . Benzoic acid is generally produced by gut microbial metabolic pathways after the ingestion of foods of vegetal origin rich in polyphenolic compounds . An alternative pathway involves the amino acid phenylalanine, which is converted into phenylpropionic acid by bacterial metabolism, absorbed into the circulation, and then subjected to acyl-Coenzyme-A (acyl-CoA) dehydrogenase oxidation in the liver to form hippuric acid .

Result of Action

It is known that subjects with physical frailty generally exhibit reduced plasma and urine levels of hippuric acid, despite the fact that hippuric acid excretion tends to increase with aging . Conversely, subjects with chronic kidney disease exhibit reduced hippuric acid clearance, with hippuric acid retention that may exert toxic effects on the circulation, brain, and kidneys .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, diet and gut microbiota can affect the levels of hippuric acid in the plasma and urine . Moreover, liver and kidney function can also influence the metabolism and clearance of hippuric acid . .

Safety and Hazards

Hippuric Acid-13C6 is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Hippuric Acid-13C6 interacts with various enzymes and proteins. Glycine N-acyltransferase catalyzes the production of acyl glycine . The compound is often increased when the consumption of phenolic compounds (tea, wine, and fruit juices) increases .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to promote intestinal urate excretion to alleviate hyperuricemia . At high concentrations, this compound may also exert toxic effects on renal tubular cells by disrupting the redox balance .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. This compound enhances the binding of peroxisome-proliferator-activated receptor g (PPARg) to the promoter of ATP-binding cassette subfamily G member 2 (ABCG2), which in turn boosts intestinal urate excretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a 13C-labelling and nuclear magnetic resonance approach for hippuric acid test has been used to evaluate liver reserve . The amount of labelled this compound excreted in a specified time can be a useful index of liver reserve .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound has been shown to significantly inhibit bone resorption and increase bone mass in wild type mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is created when benzoic acid and glycine are conjugated . These phenols undergo conversion to this compound, excretion in the urine, and finally conversion to benzoic acid .

Transport and Distribution

It is known that this compound is used in metabolism and excretion studies .

Subcellular Localization

It is known that this compound is used in metabolism and excretion studies .

Properties

IUPAC Name

2-((1,5,6-13C3)cyclohexatrienecarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i2+1,4+1,6+1,7+1,8+1,9+1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAFMBKCNZACKA-QJBUZINDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[13C](=[13CH][13CH]=C1)[13C](=O)N[13CH2][13C](=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

LiOH.H2O (73 mg, 1.74 mmol) was added to a solution of benzoylamino-acetic acid ethyl ester (90 mg, 0.43 mmol) in a mixture of MeOH (5 mL), THF (2 mL) and H2O (2 mL). The resulting mixture was stirred for 3 hrs at room temperature. The MeOH and THF were evaporated and the resulting residue was diluted with water (2 mL), acidified with citric acid and extracted with EtOAc. The organic layer was washed with brine solution, dried over Na2SO4 and concentrated under reduced pressure to afford benzoylamino-acetic acid in 77% yield. LC-MS purity: 92%
Name
LiOH.H2O
Quantity
73 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

D253K HCPB (4 μg/ml for Hipp-Asp and 0.5 μg/ml for Hipp-Glu) was added to these substrates (500 μl reaction volume) to start the reaction. Samples were incubated for 5 h at 37° C. Reactions were terminated by the addition of 500 μl methanol/distilled water (80/20) containing 0.2% TFA. The amount of hippuric acid produced was quantified by HPLC as described in Example 20.
Name
Hipp Asp
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Hipp Glu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To 150 ml of N,N-dimethylformamide, were added 24 g of benzamide, 14 g of potassium hydroxide and 40 g of sodium bromoacetate. They were reacted at 60° C. for 4 hours with stirring. After the reaction, the reaction solution was treated in the same manner as in Example 65. The resulting distillation residue was recrystallized from distilled water, thereby obtaining 34 g of hippuric acid having a melting point of 187° C.(yield: 69%).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
sodium bromoacetate
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hippuric Acid-13C6
Reactant of Route 2
Hippuric Acid-13C6
Reactant of Route 3
Reactant of Route 3
Hippuric Acid-13C6
Reactant of Route 4
Reactant of Route 4
Hippuric Acid-13C6
Reactant of Route 5
Reactant of Route 5
Hippuric Acid-13C6
Reactant of Route 6
Reactant of Route 6
Hippuric Acid-13C6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.